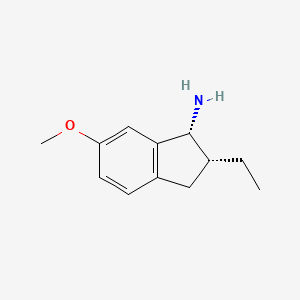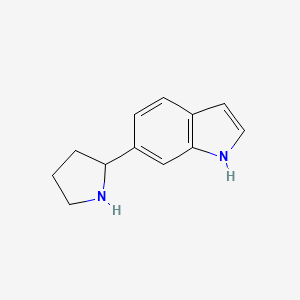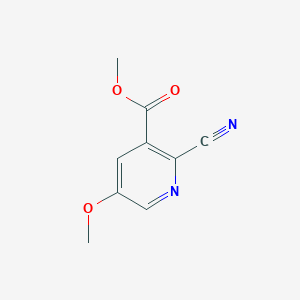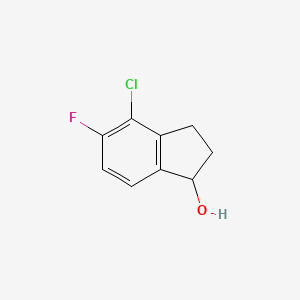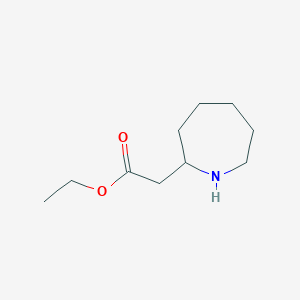
(S)-2-((3-Fluorophenyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((3-Fluorophenyl)amino)propanoic acid is an organic compound that belongs to the class of amino acids It features a fluorinated aromatic ring attached to an amino group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-Fluorophenyl)amino)propanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to decarboxylation and yielding the desired amino acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidomalonate synthesis or other methods such as reductive amination of α-keto acids. These processes are optimized for high yield and purity, often involving the use of chiral catalysts to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((3-Fluorophenyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohols, and substituted amino acids.
Scientific Research Applications
(S)-2-((3-Fluorophenyl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-((3-Fluorophenyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring may enhance binding affinity and specificity, while the amino and carboxylic acid groups facilitate interactions with biological molecules. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An amino acid with a similar structure but lacking the fluorine atom.
Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring instead of a fluorine atom.
3-Fluorophenylalanine: A closer analog with a fluorine atom on the aromatic ring but differing in the position of the amino group.
Uniqueness
(S)-2-((3-Fluorophenyl)amino)propanoic acid is unique due to the specific position of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
(2S)-2-(3-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
VBCFWZVDHJIQDB-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CC(=CC=C1)F |
Canonical SMILES |
CC(C(=O)O)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




